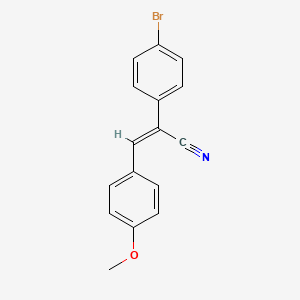

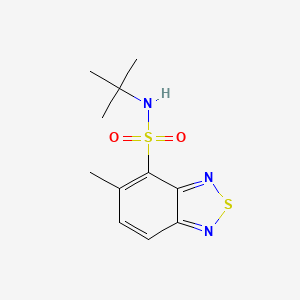

![molecular formula C17H18N4O3 B5525337 8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related azaspiro[4.5]decane derivatives, including methods and structural variations, provides insights into potential synthetic pathways for the target compound. Techniques involve the formation of the azaspiro framework through reactions that ensure the incorporation of desired functional groups, such as pyridinyl and oxadiazolyl moieties (Obniska et al., 2006), (Kamiński et al., 2006).

Molecular Structure Analysis

Crystallographic studies reveal the conformational details of the azaspiro framework and the spatial arrangement of substituents critical for understanding the compound's reactivity and interaction potential. An example includes the analysis of benzyl- and fluorobenzyl-substituted azaspiro[bicyclo-[3.2.1]octane derivatives, which highlight the importance of ring conformations and substituent positioning (Manjunath et al., 2011).

Chemical Reactions and Properties

The compound's reactivity, especially in forming derivatives and engaging in specific chemical reactions, is of paramount interest. Studies on similar compounds, such as the enhanced reactivity observed in oxa-dithiaspiro[4.5]decane diones in Castagnoli-Cushman reactions, provide a foundation for predicting and experimenting with the target compound's chemical behavior (Rashevskii et al., 2020).

Scientific Research Applications

Receptor Activity Studies

Research involving azaspiro decane diones often focuses on their receptor activity, particularly relating to serotonin receptors. For instance, studies on derivatives of 2-azaspiro[4.5]decane-1,3-dione have shown varied affinities towards serotonin 5-HT1A and 5-HT2A receptors, depending on the structural modifications, such as the length of the spacer between the amide fragment and the arylpiperazine moiety, and the size of the cycloalkyl ring. These findings are crucial for understanding the compound's potential as a ligand for neurotransmitter receptors, which could have implications in neurological and psychiatric disorders (Obniska et al., 2006).

Anticonvulsant Properties

Another significant area of research involves the anticonvulsant properties of azaspiro decane dione derivatives. Some studies have reported the synthesis and testing of these compounds for anticonvulsant activity, with certain derivatives showing promising results in models such as the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. These studies contribute to the understanding of the compound's potential therapeutic applications in epilepsy and related neurological conditions (Kamiński et al., 2006).

Molecular Structure Analysis

The molecular structure and conformations of azaspiro decane diones and their analogues are also a focus of scientific research. Investigations into the solid-state structures of these compounds can provide insights into their conformational preferences, which is essential for understanding their interaction with biological targets. For example, studies on compounds like buspirone free base, which share structural similarities with the compound of interest, offer valuable information on the conformational aspects and how they might influence biological activity (Kozioł et al., 2006).

Synthesis and Chemical Properties

The synthesis and physicochemical properties of azaspiro decane diones are critical for their development and application in scientific research. Studies detailing the synthesis routes, physicochemical characteristics, and potential modifications of these compounds can aid in the exploration of their broader applications in chemistry and biology. For example, research on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones provides insights into efficient synthesis methods and the resulting chemical properties, which are essential for further application development (Huynh et al., 2017).

Future Directions

properties

IUPAC Name |

8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-14-8-17(5-1-2-6-17)9-15(23)21(14)11-13-19-20-16(24-13)12-4-3-7-18-10-12/h3-4,7,10H,1-2,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBLZRXNJHTBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CC3=NN=C(O3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)

![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)